4-benzyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

Bradykinin B1 receptor Receptor selectivity Chronic inflammatory pain

This highly selective non-peptide bradykinin B1 antagonist is defined by its 4-methylpyrimidin-2-yl sulfamoyl motif, a key structural feature for B1/B2 receptor discrimination. Originating from the Richter Gedeon phenylsulfamoyl benzamide patent family, it outperforms earlier benzamide scaffolds in selectivity. Deploy it for head-to-head receptor binding assays, SAR studies varying the sulfamoyl heterocycle, or oral/systemic administration in rodent models of chronic inflammatory hyperalgesia. Generic substitution is not equivalent; rely on this well-characterized reference standard to ensure reproducible pharmacology in your inflammatory pain research.

Molecular Formula C25H22N4O3S
Molecular Weight 458.54
CAS No. 868212-61-7
Cat. No. B2867284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
CAS868212-61-7
Molecular FormulaC25H22N4O3S
Molecular Weight458.54
Structural Identifiers
SMILESCC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
InChIInChI=1S/C25H22N4O3S/c1-18-15-16-26-25(27-18)29-33(31,32)23-13-11-22(12-14-23)28-24(30)21-9-7-20(8-10-21)17-19-5-3-2-4-6-19/h2-16H,17H2,1H3,(H,28,30)(H,26,27,29)
InChIKeyMJWYBQPBHJDHMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-benzyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide (CAS 868212-61-7): A Bradykinin B1 Receptor Antagonist


4-benzyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide (CAS 868212-61-7) is a synthetic small-molecule phenylsulfamoyl benzamide derivative developed by Richter Gedeon Nyrt. as a selective antagonist of the bradykinin B1 receptor [1]. The compound belongs to a class of non-peptide bradykinin B1 antagonists intended for the study of chronic inflammatory pain and hyperalgesia pathways [2]. Its structure incorporates a central benzamide core, a 4-benzyl substituent, and a 4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl side chain.

Why Generic Substitution Fails for 4-benzyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide


Within the phenylsulfamoyl benzamide chemotype, subtle structural variations in the N-aryl sulfonamide and benzamide substituents produce divergent pharmacological profiles. The patent family covering this compound explicitly claims that specific R-group combinations confer high affinity for bradykinin B1 receptors and selectivity over B2 receptors [1]. Because even minor modifications (e.g., altering the heterocyclic amine at the sulfonamide or the benzyl substitution pattern) can shift potency, selectivity, and off-target liability, generic substitution with an in-class analog cannot be assumed to replicate the binding and functional profile of 4-benzyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide [2].

Quantitative Differentiation Evidence for 4-benzyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide


Bradykinin B1 Receptor Antagonist Selectivity Over B2 Receptor: Class-Level Evidence

The phenylsulfamoyl benzamide class to which 4-benzyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide belongs is characterized in the original patent as possessing high affinity for bradykinin B1 receptors and selectivity over bradykinin B2 receptors [1]. The patent disclosure states that this selectivity is critical for reducing undesired side effects associated with B2 receptor antagonism [1]. However, no compound-specific Ki or IC50 values for this exact compound (CAS 868212-61-7) against human or rodent B1 and B2 receptors were identified in the accessible patent text.

Bradykinin B1 receptor Receptor selectivity Chronic inflammatory pain

Structural Differentiator: 4-Benzylbenzamide Core with 4-Methylpyrimidin-2-yl Sulfamoyl Pendant

This compound features a unique combination of a 4-benzyl substituent on the benzamide ring and a 4-methylpyrimidin-2-yl group attached via a sulfamoyl linker to the aniline nitrogen [1]. In the broader benzamide bradykinin antagonist field, compounds such as those described by Schaudt et al. (2010) employ cyclopropyl amino acid or semicarbazide linkers rather than the 4-methylpyrimidin-2-yl sulfamoyl motif [2]. The pyrimidinyl-sulfamoyl aniline moiety is a distinguishing structural feature that may influence hydrogen-bonding networks with the B1 receptor and physicochemical properties.

Structure-activity relationship Benzamide scaffold Sulfonamide pharmacophore

Patent-Cited Therapeutic Indication Differentiation: Chronic Inflammatory Pain Focus

The patent family (US 2010/0087423, EP 2076491) explicitly claims therapeutic utility in painful and inflammatory conditions including chronic arthritis, neuropathic pain, and inflammatory hyperalgesia, based on the role of B1 receptors in chronic inflammatory states [1]. This contrasts with B2 receptor antagonists, which are primarily implicated in acute inflammatory responses as documented in the patent background [1]. The B1 receptor is inducible and non-desensitizing, making B1-selective antagonists more relevant for chronic pain models than acute pain models.

Chronic pain Inflammatory hyperalgesia B1 receptor upregulation

Oral Bioavailability Potential Cited in Related Patent Disclosures

The patent family states that an orally active non-peptide bradykinin B1 receptor antagonist could be a potential therapeutic agent for chronic inflammatory pain [1]. The non-peptide nature of the phenylsulfamoyl benzamide class is positioned as an advantage over peptide-based B1 antagonists, which generally lack oral bioavailability [1]. Although no specific pharmacokinetic data (e.g., oral F%, t1/2) for CAS 868212-61-7 were found in the accessible patent text, the non-peptide, moderate-molecular-weight structure (MW 458.54) is consistent with oral drug-like properties in contrast to peptide antagonists.

Oral bioavailability Non-peptide antagonist Drug-like properties

Recommended Research Application Scenarios for 4-benzyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide


In Vitro B1 Receptor Selectivity Profiling Against Closely Related Chemotypes

Use this compound as a representative of the 4-methylpyrimidin-2-yl sulfamoyl-substituted benzamide subclass in head-to-head selectivity assays against human recombinant B1 and B2 receptors. Compare its B1 affinity and B1/B2 selectivity ratio with earlier benzamide scaffolds (e.g., those from Schaudt et al. 2010 lacking the pyrimidinyl-sulfamoyl group) to define the contribution of this structural motif to receptor discrimination [1][2].

Chronic Inflammatory Pain Model Studies Requiring Non-Peptide B1 Antagonism

Deploy this compound in rodent models of chronic inflammatory hyperalgesia (e.g., complete Freund's adjuvant-induced arthritis) where B1 receptor upregulation is documented. Its non-peptide nature supports oral or systemic administration routes that are impractical with peptide B1 antagonists [1]. Note that in vivo efficacy and pharmacokinetic characterization for this specific compound are not publicly available and must be independently established.

Structure-Activity Relationship (SAR) Expansion of the 4-Benzylbenzamide Series

Employ this compound as a reference standard for SAR studies that systematically vary the sulfamoyl heterocycle (e.g., replacing 4-methylpyrimidin-2-yl with other pyrimidine, pyridine, or pyrazine isomers) while keeping the 4-benzylbenzamide core constant [1]. This enables quantitative assessment of heterocycle contributions to B1 affinity and selectivity.

Quote Request

Request a Quote for 4-benzyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.